9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine heterocyclic scaffold. These derivatives are of significant pharmacological interest due to their structural similarity to coumarins and flavonoids, which exhibit anti-inflammatory, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
9-(4-fluorophenyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c1-28-21-5-3-2-4-17(21)20-13-29-24-18(23(20)27)10-11-22-19(24)12-26(14-30-22)16-8-6-15(25)7-9-16/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFRYPJGPUQJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 929862-74-8) is a synthetic organic compound belonging to the class of chromeno[8,7-e][1,3]oxazines. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : CHFNO
- Molecular Weight : 403.4 g/mol
- Structure : The compound features a chromeno framework with fluorophenyl and methoxyphenyl substituents that may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of chromeno-based compounds have shown promising results in inhibiting cancer cell proliferation.
In a comparative analysis:
- Compounds with similar structures demonstrated IC values ranging from 0.02 to 0.08 µmol/mL against various cancer cell lines including A-549 (lung cancer) and HCT-116 (colon cancer) .
- These findings suggest that the presence of specific substituents may enhance the compound's ability to interact with biological targets involved in cancer progression.
The proposed mechanism of action for chromeno derivatives involves:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, especially those with BRCA mutations .
- Radical Scavenging Activity : Some derivatives exhibit significant antioxidant properties by scavenging free radicals, thereby reducing oxidative stress associated with cancer progression .
Case Studies and Experimental Evidence
-
Study on Antiproliferative Activity :
- A series of chromeno derivatives were tested against various cancer cell lines. Results indicated that modifications to the phenyl groups significantly affected their antiproliferative efficacy.
- For example, one derivative showed an IC value of 1.30 µM against colon cancer cells, indicating potent activity .
-
Mechanistic Insights :
- In vitro assays demonstrated that these compounds could induce cell cycle arrest and apoptosis in cancer cells through activation of caspase pathways .
- The structure-activity relationship (SAR) analysis suggested that the fluorine atom's presence at the para position on the phenyl ring enhances binding affinity to target proteins involved in cell signaling pathways .
Data Table: Biological Activity Summary
| Compound Name | CAS Number | Molecular Formula | IC (µM) | Targeted Cancer Type | Mechanism of Action |
|---|---|---|---|---|---|
| Chromeno Derivative A | 929862-74-8 | CHFNO | 0.02 - 0.08 | Lung/Colon | PARP Inhibition |
| Chromeno Derivative B | 929440-39-1 | CHClFNO | 1.30 | Colon | Apoptosis Induction |
Scientific Research Applications
Overview
9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound belonging to the oxazine class. Its unique molecular structure and substituent groups suggest significant potential in various scientific fields, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential applications.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting cell membranes or inhibiting metabolic pathways.
- Anti-inflammatory Properties : The structural features suggest potential interactions with inflammatory mediators.
- Anticancer Potential : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that similar oxazine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and inhibition of essential metabolic processes.
- Cancer Research : Investigations into the anticancer properties of related compounds revealed that they could induce apoptosis in various cancer cell lines. These findings suggest that further exploration of this compound could yield promising therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Chromeno-oxazinones exhibit activity highly dependent on substituent groups. Key comparisons include:
- Electron-Withdrawing Groups (e.g., Fluorine, Chlorine): The 4-fluorophenyl group enhances metabolic stability and binding to hydrophobic pockets in enzymes, as seen in analogs with antiviral activity (e.g., compound 6k) .
- Methoxy Groups: The 2-methoxyphenyl group in the target compound may improve solubility compared to non-polar substituents (e.g., thiophen-2-ylmethyl in ). Methoxy groups also engage in hydrogen bonding, critical for anti-inflammatory activity in related chromeno-oxazinones .
Structural Modifications and Solubility
- Ferrocenyl Derivatives (e.g., compound 12b):
Ferrocene-containing analogs (e.g., 12b ) exhibit redox-active properties, enhancing antiproliferative activity against cancer cells . However, the target compound lacks this feature, prioritizing aromatic interactions over metal-based mechanisms. - Benzyl vs. Phenyl Substitutions: Benzyl groups (e.g., 6a–6o) generally lower melting points (128–190°C) compared to bulkier aryl substitutions, improving synthetic accessibility .
Research Findings and Implications
- Anti-Inflammatory Potential: Derivatives with methoxy groups (e.g., 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one) inhibit NF-κB signaling, reducing pro-inflammatory cytokines . The target compound’s 2-methoxyphenyl group may enhance this mechanism.
- Anticancer Activity:
Fluorine-substituted analogs show moderate cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range . Structural optimization (e.g., introducing sulfanyl groups) could improve potency . - Antiviral Properties:
Compounds like 6k inhibit viral replication by targeting viral polymerases, suggesting the fluorophenyl group’s role in hydrophobic interactions .
Notes
The target compound’s exact pharmacological profile remains uncharacterized, necessitating in vitro and in vivo validation.
Substituent effects on solubility and bioavailability require computational modeling (e.g., LogP calculations) for further optimization.
Ferrocenyl and benzyl analogs provide a roadmap for diversifying the chromeno-oxazinone scaffold .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step processes, typically starting with the construction of the chromenooxazine core. Key steps include:
- Core formation : Cyclocondensation of substituted salicylaldehydes with amines or ketones under acidic or basic conditions .
- Functionalization : Introducing the 4-fluorophenyl and 2-methoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (50–120°C), and catalysts (e.g., Pd for cross-coupling) .
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Core Formation | AcOH, reflux, 12h | 45–60% | Competing side reactions |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 70–85% | Oxygen sensitivity |
| Final Cyclization | TFA, CH₂Cl₂, RT | 60–75% | Epimerization risk |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- NMR :
- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.1325) .
- X-ray Crystallography : Resolve stereochemistry and confirm the fused chromenooxazine ring system .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and potential biological targets of this compound?
- DFT Calculations : Optimize the molecular geometry to study electron distribution, highlighting nucleophilic/electrophilic sites (e.g., fluorophenyl group as an electron-deficient region) .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs, leveraging the compound’s rigid chromenooxazine scaffold .
- ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability, critical for drug development .
Q. What strategies resolve contradictions in reported biological activities across studies (e.g., varying IC₅₀ values in kinase assays)?
- Standardized Assay Conditions : Control variables like ATP concentration, pH, and temperature to ensure reproducibility .
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding kinetics vs. enzymatic assays for activity) .
- Structural Analysis : Compare crystal structures of ligand-target complexes to identify binding mode discrepancies .
Q. Table 2: Example Data Contradiction Analysis
| Study | IC₅₀ (nM) | Assay Type | Possible Confounding Factor |
|---|---|---|---|
| Study A (2021) | 15 ± 2 | Fluorescence-based | Fluorescent probe interference |
| Study B (2023) | 45 ± 5 | Radioisotopic | ATP concentration variance |
Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- In Vitro :
- In Vivo :
Q. How do structural modifications to the chromenooxazine core affect physicochemical properties (e.g., solubility, logP)?
Q. Methodological Recommendations
- Synthetic Challenges : Use inert atmospheres (N₂/Ar) for Pd-mediated couplings to prevent catalyst oxidation .
- Analytical Pitfalls : Employ deuterated solvents with low water content to avoid NMR peak splitting .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
